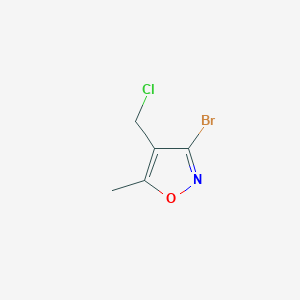

3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of bromine, chlorine, and methyl substituents on the oxazole ring, making it a versatile intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole typically involves the bromination and chloromethylation of a suitable oxazole precursor. One common method includes the bromination of 4-methyl-1,2-oxazole using bromine in the presence of a catalyst such as iron(III) bromide. This is followed by chloromethylation using formaldehyde and hydrochloric acid under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

化学反応の分析

Types of Reactions

3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Reduction Reactions: The oxazole ring can be reduced to a saturated ring using hydrogenation catalysts.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or sodium methoxide in polar aprotic solvents like dimethylformamide.

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

Major Products

Substitution: Products include 3-azido-4-(chloromethyl)-5-methyl-1,2-oxazole and 3-bromo-4-(methoxymethyl)-5-methyl-1,2-oxazole.

Oxidation: 3-Bromo-4-(chloromethyl)-5-carboxy-1,2-oxazole.

Reduction: 3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazoline.

科学的研究の応用

3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole involves its interaction with nucleophilic sites on biological molecules. The bromine and chlorine atoms can form covalent bonds with nucleophilic amino acids in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The oxazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

類似化合物との比較

Similar Compounds

3-Bromo-4-methyl-1,2-oxazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

4-(Chloromethyl)-5-methyl-1,2-oxazole: Lacks the bromine atom, resulting in different reactivity and biological activity.

3-Chloro-4-(bromomethyl)-5-methyl-1,2-oxazole: Similar structure but with reversed positions of bromine and chlorine, leading to different chemical properties.

Uniqueness

3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole is unique due to the presence of both bromine and chlorine atoms, which provide a combination of reactivity and selectivity in chemical reactions

生物活性

3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various scientific domains.

The compound is characterized by the presence of bromine and chlorine substituents, which enhance its electrophilic properties. This structure allows it to interact with biological macromolecules, making it a valuable compound for studying enzyme inhibitors and receptor modulators.

The biological activity of this compound primarily involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The bromine and chlorine atoms can react with amino acid residues, leading to:

- Inhibition of Enzyme Activity: The compound can inhibit specific enzymes by modifying their active sites.

- Modulation of Receptor Function: It may alter receptor activity by binding covalently to receptor sites, affecting signal transduction pathways.

Antimicrobial and Anticancer Activities

Research indicates that this compound exhibits promising antimicrobial and anticancer properties:

Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition potential of halogenated oxazoles, including this compound. The results indicated that these compounds could effectively inhibit key metabolic enzymes involved in cancer cell proliferation. The mechanism was attributed to the formation of covalent bonds with critical residues in the enzyme active sites .

Study 2: Antiproliferative Effects

In a comparative analysis of various oxazole derivatives, this compound was tested against a panel of cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell growth at low concentrations .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 0.65 | Apoptosis induction |

| Related Derivative | HeLa | 2.41 | Cell cycle arrest |

Applications in Research

The compound's ability to interact with biological systems has led to its use in various research applications:

- Synthesis of Bioactive Molecules: It serves as an intermediate in the synthesis of more complex organic molecules with potential therapeutic effects.

- Drug Development: Its unique properties make it a candidate for developing new pharmaceuticals targeting specific diseases, particularly in oncology and infectious diseases .

- Biochemical Assays: Due to its reactivity, it is employed in biochemical assays aimed at understanding enzyme kinetics and protein interactions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole with high purity?

- Methodological Answer : A reflux-based approach using polar aprotic solvents like DMSO at elevated temperatures (e.g., 18 hours under reflux) is effective. Post-reaction, distillation under reduced pressure followed by crystallization in water-ethanol mixtures yields the compound as a light-yellow powder (65% yield). Key steps include rigorous stirring for 12 hours post-cooling to ensure homogeneity and purification .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : ¹H-NMR is critical for verifying substituent positions and purity. For example, the absence of -SH or amino group peaks (~13.85 ppm and ~5.63 ppm, respectively) confirms successful cyclization. Elemental analysis (C, H, N) and mass spectrometry further validate molecular weight and formula .

Q. How can researchers ensure reproducibility in crystallization and purification?

- Methodological Answer : Controlled cooling rates (e.g., pouring into ice water) and solvent selection (water-ethanol ratios) are crucial. Monitoring via TLC ensures single-spot purity, while vacuum drying minimizes residual solvents .

Advanced Research Questions

Q. How do steric and electronic effects of bromo and chloromethyl groups influence regioselectivity in substitution reactions?

- Methodological Answer : The chloromethyl group’s electrophilicity facilitates nucleophilic attacks (e.g., SN2 mechanisms), while the bromo substituent directs reactivity via resonance stabilization. Computational modeling (DFT) can predict reactive sites, and experimental validation via competitive reactions with nucleophiles (e.g., amines, thiols) under inert atmospheres clarifies regioselectivity .

Q. What are the degradation pathways of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) reveal hydrolysis of the chloromethyl group as the primary degradation route. LC-MS identifies degradation products (e.g., hydroxylated derivatives). Storage in anhydrous, amber vials at -20°C in inert atmospheres (N₂) minimizes decomposition .

Q. How can computational methods predict the compound’s behavior in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA model transition states in Suzuki-Miyaura couplings. Parameters like HOMO-LUMO gaps and Mulliken charges predict reactivity with aryl boronic acids. Experimental validation via Pd-catalyzed reactions under microwave irradiation (e.g., 100°C, 30 minutes) confirms computational predictions .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

特性

IUPAC Name |

3-bromo-4-(chloromethyl)-5-methyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrClNO/c1-3-4(2-7)5(6)8-9-3/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVHDBWVRIVROV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)Br)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。